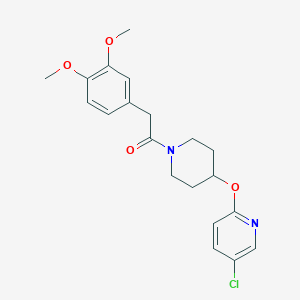
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a combination of a piperidine ring, a chloropyridine moiety, and a dimethoxyphenyl group
准备方法
The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a chloropyridine derivative reacts with the piperidine ring.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the intermediate compound through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can be compared with similar compounds, such as:
1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Lacks the chlorine atom on the pyridine ring, which may affect its reactivity and biological activity.
1-(4-((5-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
The primary mechanism of action for this compound is its role as an agonist of the G-protein-coupled receptor 119 (GPR119) . Activation of GPR119 leads to:
- Stimulation of Insulin Signaling Pathway : Enhances insulin secretion from pancreatic beta cells.
- Activation of Incretin Signaling Pathway : Promotes the secretion of glucagon-like peptide-1 (GLP-1), which is crucial for glucose metabolism.
These pathways collectively contribute to the regulation of plasma glucose levels, making this compound a promising candidate for therapeutic applications in type 2 diabetes management.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits a dose-dependent increase in exposure following administration in healthy human subjects. This suggests favorable absorption and distribution characteristics necessary for effective therapeutic use.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antidiabetic Activity : Its ability to enhance insulin secretion and GLP-1 levels positions it as a potential treatment for type 2 diabetes.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
-
Clinical Trials on Diabetes Management :
- A study involving healthy volunteers demonstrated that the compound significantly increased insulin levels in response to glucose challenges, indicating its potential utility in managing hyperglycemia.
-
In Vitro Studies :
- In vitro experiments have shown that the compound can enhance GLP-1 secretion from intestinal L-cells, further supporting its role as a GPR119 agonist.
- Comparative Studies :
属性
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-17-5-3-14(11-18(17)26-2)12-20(24)23-9-7-16(8-10-23)27-19-6-4-15(21)13-22-19/h3-6,11,13,16H,7-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQGYUHXUZPCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














